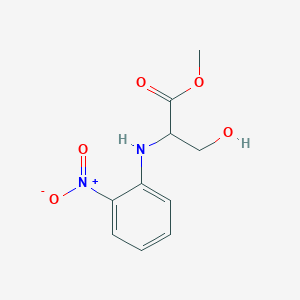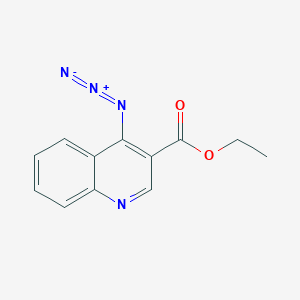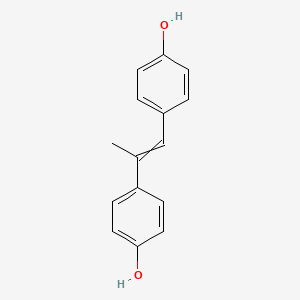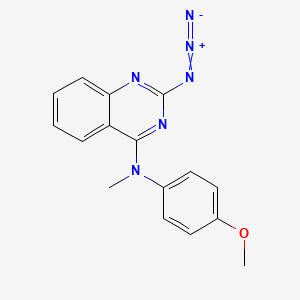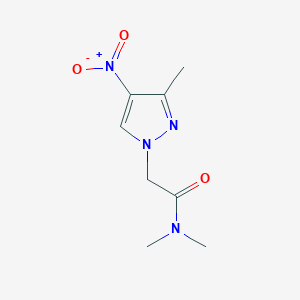
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide
概要
説明
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Dimethylation: Finally, the acetamide derivative is treated with dimethylamine to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Acetamides: Formed by nucleophilic substitution at the acetamide group.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide moiety might participate in hydrogen bonding with biological targets.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-(3-methyl-4-amino-pyrazol-1-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-2-(3-methyl-4-chloro-pyrazol-1-yl)-acetamide: Similar structure but with a chloro group instead of a nitro group.
N,N-Dimethyl-2-(3-methyl-4-hydroxy-pyrazol-1-yl)-acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide makes it unique compared to its analogs. The nitro group can participate in specific redox reactions and may impart distinct biological activities.
特性
分子式 |
C8H12N4O3 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C8H12N4O3/c1-6-7(12(14)15)4-11(9-6)5-8(13)10(2)3/h4H,5H2,1-3H3 |
InChIキー |
MHWIGUAZPJZEBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)N(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid](/img/structure/B8544236.png)

![2-[Phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole](/img/structure/B8544240.png)
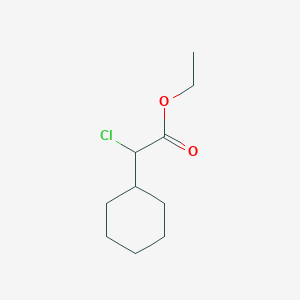
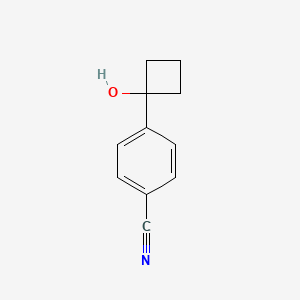
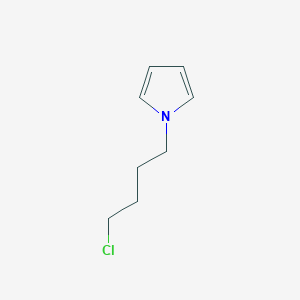
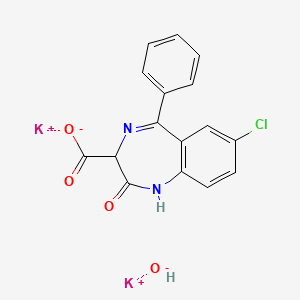
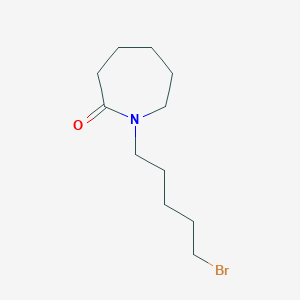
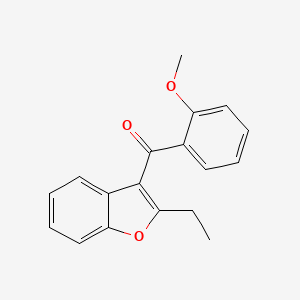
![6'-bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8544297.png)
